(4-Methyl-5-nitropyridin-3-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H7BN2O4 |
|---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
(4-methyl-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-5(7(10)11)2-8-3-6(4)9(12)13/h2-3,10-11H,1H3 |
InChI Key |
QMDDCTIHENZTKS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Significance of Pyridyl Boronic Acids As Synthetic Intermediates in Heterocyclic Chemistry
Pyridyl boronic acids and their ester derivatives are a critical subclass of heterocyclic boronic acids that have seen a surge in use and utility in organic synthesis. arkat-usa.org Their primary importance lies in their function as versatile intermediates for creating complex molecules, particularly in the realm of drug design and discovery where the pyridine (B92270) motif is a common feature. arkat-usa.orgnih.govnih.gov
The stability and reactivity of pyridyl boronic acids can vary significantly depending on the position of the boronic acid group on the pyridine ring. For instance, 3-pyridinylboronic and 4-pyridinylboronic acids generally exhibit good stability. arkat-usa.org In contrast, 2-pyridinylboronic acids are often unstable and prone to protodeboronation, a reaction that cleaves the carbon-boron bond. arkat-usa.org To overcome this instability, more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates have been developed, which can release the boronic acid under specific reaction conditions. nih.govnih.gov
The principal application of pyridyl boronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgorgsyn.org This reaction enables the formation of carbon-carbon bonds by coupling the pyridyl boronic acid with various organic halides or triflates. This method has revolutionized the synthesis of bi-heteroaryl systems, which are important structural cores in pharmaceuticals and materials for optoelectronic applications. acs.orgboronmolecular.com The synthesis of functionalized pyridyl boronic acids and their subsequent coupling reactions provide access to a wide range of novel heteroarylpyridines. acs.org
Several methods exist for the synthesis of pyridyl boronic acids, including:
Metal-halogen exchange of pyridinyl halides followed by reaction with trialkyl borates. arkat-usa.orgorgsyn.org
Palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org
Directed ortho-metalation followed by borylation. arkat-usa.org
The development of air-stable pyridyl boronic acid derivatives has further expanded their utility, allowing for more practical and scalable syntheses of complex heterocyclic structures. acs.org
Overview of Organoboron Compounds in Catalysis and Chemical Transformations
Organoboron compounds, a class of organic molecules containing a carbon-boron bond, are indispensable tools in modern organic chemistry. wikipedia.orgwikipedia.org Their significance was highlighted by the Nobel Prizes in Chemistry awarded to H.C. Brown in 1979 and A. Suzuki in 2010 for their work on the development and application of these compounds in organic synthesis. tandfonline.com Boronic acids, with the general formula R-B(OH)₂, are a prominent family within this class. boronmolecular.com
A key characteristic of organoboron compounds is the Lewis acidic nature of the boron atom, which has only six valence electrons, making it electron-deficient. tandfonline.comresearchgate.net This Lewis acidity allows boronic acids to act as catalysts in a variety of chemical transformations. tandfonline.comrsc.orgnih.gov They can activate substrates by forming reversible covalent bonds, particularly with oxygen- and nitrogen-containing functional groups. rsc.orgnih.gov This property is exploited in reactions such as dehydrative amidations and esterifications, where the boronic acid catalyst activates the carboxylic acid, offering a green chemistry alternative to methods that require stoichiometric activating agents. rsc.orgnih.gov
Beyond their catalytic role, organoboron compounds are most famously used as key intermediates in cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds, is a cornerstone of modern synthesis, heavily utilized in the pharmaceutical and agrochemical industries. boronmolecular.comnih.gov Other important transformations involving organoboron compounds include:
Chan-Lam-Evans Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds. researchgate.net
Hydroboration-Oxidation: Conversion of alkenes to alcohols. wikipedia.org
Petasis Reaction: A multicomponent reaction to form amines and amino acids. mdpi.com
Asymmetric Synthesis: Used in the creation of chiral molecules. nih.govwiley.com
The low toxicity, high stability, and ease of handling of many organoboron compounds make them environmentally friendly and attractive for a wide range of applications in chemical synthesis. boronmolecular.comrsc.org
The table below summarizes some of the key transformations involving organoboron compounds.
| Reaction Type | Description | Key Application |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. | C-C bond formation, synthesis of biaryls and polyaryls. |
| Chan-Lam-Evans Coupling | Copper-promoted cross-coupling of boronic acids with amines or alcohols. | C-N and C-O bond formation. |
| Hydroboration-Oxidation | Addition of a boron-hydrogen bond across a double or triple bond, followed by oxidation. | Synthesis of alcohols from alkenes. |
| Petasis Reaction | Reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. | Synthesis of substituted amines and amino acids. |
| Catalytic Dehydration | Use as a Lewis acid catalyst to promote condensation reactions. | Amide and ester bond formation. |
Structural Context of 4 Methyl 5 Nitropyridin 3 Yl Boronic Acid Within Nitropyridine and Boronic Acid Chemistry
Precursor Synthesis and Functionalization Strategies
The journey to this compound and its relatives begins with the careful construction and modification of the pyridine core. This involves the strategic introduction of halogen, nitro, and methyl groups to create a suitable precursor for the final borylation step.
Halogenated 4-Methyl-5-nitropyridine Precursors
A common and effective strategy for synthesizing the target boronic acids involves the use of halogenated 4-methyl-5-nitropyridine intermediates. The halogen atom, typically chlorine or bromine, serves as a handle for subsequent metal-halogen exchange or transition metal-catalyzed borylation reactions.
One established route to a key precursor, 2-chloro-4-methyl-5-nitropyridine, starts from 2-amino-4-methylpyridine. guidechem.com This multi-step process involves:
Nitration: The starting amine is treated with a mixture of concentrated sulfuric acid and fuming nitric acid to introduce the nitro group, yielding a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com
Purification: The desired 2-amino-5-nitro-4-methylpyridine isomer is isolated by careful pH-controlled precipitation. guidechem.com
Hydrolysis: The amino group is then converted to a hydroxyl group. guidechem.com
Chlorination: Finally, the hydroxyl group is replaced with a chlorine atom using a chlorinating agent like phosphorus pentachloride or phosphorus oxychloride to give 2-chloro-4-methyl-5-nitropyridine. guidechem.comgoogle.com
An alternative precursor, 3-bromo-4-methyl-5-nitropyridine, can also be envisioned, leveraging the reactivity of bromine in subsequent borylation steps.
Introduction of the Nitro Group and Methyl Moiety
The placement of the nitro and methyl groups on the pyridine ring is crucial for the final product's properties and reactivity. The nitration of pyridines is a challenging reaction due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. youtube.com
Several methods have been developed to achieve nitration:
Direct Nitration: While difficult, direct nitration of substituted pyridines can be achieved under harsh conditions using strong acid mixtures like nitric acid and sulfuric acid. youtube.comresearchgate.net For instance, the nitration of 3-methylpyridine (B133936) can yield 3-methyl-5-nitropyridine. ntnu.no
Nitration of Pyridine N-oxides: A more facile approach involves the nitration of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position. For example, 3-methylpyridine-1-oxide can be nitrated to form 3-methyl-4-nitropyridine-1-oxide. orgsyn.org
Nitration with Dinitrogen Pentoxide: Another method involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent, which forms an N-nitropyridinium intermediate. Subsequent treatment with sodium bisulfite can lead to the formation of 3-nitropyridines. ntnu.norsc.org
The methyl group is often incorporated from the start, using a substituted pyridine like a picoline or lutidine as the initial building block. researchgate.net
Boron Installation Techniques
With a suitably functionalized nitropyridine precursor in hand, the final and most critical step is the introduction of the boronic acid moiety. Several powerful techniques have been developed for this transformation.
Metal-Halogen Exchange and Subsequent Borylation
A classic and widely used method for preparing boronic acids is the metal-halogen exchange reaction. acsgcipr.orgwikipedia.org This process typically involves reacting a halogenated precursor with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium), at low temperatures. orgsyn.orgnih.gov The resulting organolithium or organomagnesium intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. orgsyn.orgorgsyn.org Subsequent acidic workup hydrolyzes the boronate ester to afford the desired boronic acid. orgsyn.org
This method is highly effective but requires cryogenic conditions and the use of highly reactive and flammable organometallic reagents. acsgcipr.org
Table 1: Key Steps in Metal-Halogen Exchange Borylation
| Step | Description | Reagents |
| 1. Metal-Halogen Exchange | Formation of an organometallic intermediate. | Organolithium (e.g., n-BuLi), Halogenated pyridine |
| 2. Borylation | Reaction with a boron electrophile. | Trialkyl borate (e.g., Trimethyl borate) |
| 3. Hydrolysis | Formation of the final boronic acid. | Acidic workup (e.g., HCl) |
Directed ortho-Metallation (DoM) and Borylation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edubaranlab.org This technique relies on a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org While not directly applicable to the synthesis of this compound due to the substitution pattern, the principles of DoM are relevant in the broader context of pyridine functionalization. harvard.eduresearchgate.net
For nitropyridines, the strong electron-withdrawing nature of the nitro group can influence the regioselectivity of metalation. However, the presence of other directing groups can be used to control the site of borylation.
Transition Metal-Catalyzed Borylation of Halopyridines
In recent years, transition metal-catalyzed borylation reactions have emerged as a milder and more functional group tolerant alternative to traditional metal-halogen exchange methods. nih.govnih.govrsc.orgnih.govutexas.edu Palladium and nickel catalysts are most commonly employed for these transformations. nih.govrsc.org
The Miyaura borylation is a prominent example, where a halo- or pseudohalo-pyridine is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium or nickel catalyst and a base. nih.gov This method offers several advantages, including milder reaction conditions and a broader substrate scope.
A nickel-catalyzed borylation of aryl and heteroaryl halides using tetrahydroxydiboron (B82485) has also been developed, which can be effective at room temperature. nih.gov
Table 2: Common Reagents in Transition Metal-Catalyzed Borylation
| Component | Examples |
| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂), Nickel complexes |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron |
| Base | Potassium acetate, Potassium carbonate |
| Solvent | Dioxane, Toluene, THF |
Palladium-Catalyzed Miyaura Borylation with Diboron Reagents
The Palladium-catalyzed Miyaura borylation stands as a cornerstone for the synthesis of aryl- and heteroarylboronates. beilstein-journals.orgnih.govnih.gov This method involves the cross-coupling of aryl or heteroaryl halides with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgrsc.org
This reaction is highly valued for its functional group tolerance and has been successfully applied to the synthesis of a wide array of boronic esters. beilstein-journals.orgorgsyn.org For instance, the borylation of aryl halides can be efficiently achieved using palladium nanoparticles in polyethylene (B3416737) glycol (PEG), which also allows for subsequent one-pot Suzuki-Miyaura coupling reactions. rsc.org Mechanochemical methods, utilizing ball milling, have also been developed, offering a solvent-free and rapid approach to arylboronates from aryl halides. beilstein-journals.org
Recent advancements have focused on improving the efficiency and substrate scope of the Miyaura borylation. The use of specific ligands, such as XPhos, has been shown to be effective for the borylation of challenging substrates like aryl chlorides. beilstein-journals.org Furthermore, modifications to the reaction conditions, including the use of ethylene (B1197577) glycol as an additive with tetrahydroxydiboron (bis-boronic acid), have led to increased yields and faster reaction times for a broader range of substrates, including heterocycles. nih.gov
Below is a table summarizing the conditions for Palladium-catalyzed Miyaura borylation of various aryl halides:
| Aryl Halide | Catalyst System | Boron Reagent | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Aryl Bromides | Pd(dba)₂/DPEphos | B₂pin₂ | KOAc | Dioxane | High |
| Aryl Chlorides | Pd(dba)₂/XPhos | B₂pin₂ | K₃PO₄ | Dioxane | Good to High |
| Aryl Iodides | PdCl₂(dppf) | B₂pin₂ | KOAc | DMSO | High |
| Heteroaryl Halides | Pd(XPhos) Precatalyst/XPhos | Bis-boronic acid | K₂CO₃ | Dioxane/Ethylene Glycol | Good |
Iridium and Rhodium Catalyzed C-H/C-F Borylation
Direct C-H and C-F bond borylation catalyzed by iridium and rhodium complexes represents a highly atom-economical approach to synthesizing boronic esters. illinois.edunih.gov These methods circumvent the need for pre-functionalized starting materials like halides or triflates.
Iridium-Catalyzed C-H Borylation:
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes. illinois.edursc.orgresearchgate.netnih.gov The seminal work by Hartwig, Miyaura, and Smith demonstrated that an iridium catalyst, often generated from [Ir(cod)Cl]₂ and a bipyridine ligand, can effectively catalyze the borylation of C-H bonds with diboron reagents like B₂pin₂. illinois.eduresearchgate.net The reaction proceeds through an Ir(III)/Ir(V) catalytic cycle. illinois.edu
However, the borylation of pyridines can be challenging due to catalyst inhibition by the pyridine nitrogen. rsc.orgresearchgate.netnih.gov This can be overcome by introducing substituents at the C-2 position of the pyridine ring. rsc.orgnih.gov For instance, iridium-catalyzed C-H borylation of CF₃-substituted pyridines has been successfully achieved, providing access to a variety of pyridylboronic esters with regioselectivity governed by steric factors. nih.gov
Rhodium-Catalyzed C-F and C-C Borylation:
Rhodium catalysts have shown promise in the borylation of C-F and C-C bonds. nih.govnih.govrsc.org Rhodium-catalyzed ortho-selective C-F bond borylation of polyfluoroarenes has been developed using [Rh(cod)₂]BF₄ as a catalyst, proceeding under mild conditions with high efficiency. nih.gov This methodology provides a route to borylated fluoroarenes, which are valuable in materials science.
Furthermore, rhodium catalysts have been employed for the dehydrogenative borylation of alkenes and the C-C bond activation and borylation of cyclopropanes. nih.govrsc.org For example, N-Piv-substituted cyclopropylamines undergo proximal-selective hydroboration with HBpin in the presence of a rhodium catalyst to yield γ-amino boronates. nih.gov
Synthesis of Boronic Ester Derivatives as Stable Precursors
While boronic acids are versatile reagents, they can be prone to decomposition. sigmaaldrich.com To address this instability, various boronic ester derivatives have been developed as stable, isolable precursors that can release the corresponding boronic acid under specific conditions. sigmaaldrich.comnih.gov
Pinacol (B44631), Neopentyl, and Catechol Boronic Esters
Pinacol boronic esters are widely used due to their stability, ease of handling, and compatibility with a broad range of reactions. orgsyn.orgrsc.orgescholarship.orgrsc.org They are commonly synthesized through the Miyaura borylation of aryl halides or the reaction of Grignard reagents with pinacolborane (HBpin). beilstein-journals.orgescholarship.org The direct conversion of arylamines to aryl pinacol boronates via a Sandmeyer-type reaction has also been reported. orgsyn.orgrsc.org
Neopentyl and catechol boronic esters also serve as stable surrogates for boronic acids. researchgate.netrsc.orgnih.govnih.gov Catechol boronic esters can be prepared from catechols and boronic acids and have been utilized in the creation of dynamic covalent bonds in block copolymers. rsc.org The stability of these esters can be influenced by the substituents on the catechol ring. nih.gov
The following table provides a comparison of the stability and reactivity of different boronic esters:
| Boronic Ester | Stability | Reactivity in Suzuki-Miyaura Coupling | Common Synthetic Method |
|---|---|---|---|
| Pinacol | High | Good | Miyaura Borylation |
| Neopentyl | High | Good | Reaction with Neopentyl Glycol |
| Catechol | Moderate to High | Good | Condensation with Catechol |
N-Methyliminodiacetic Acid (MIDA) Boronates as Surrogates
N-Methyliminodiacetic acid (MIDA) boronates are a significant advancement in the field of boronic acid chemistry. sigmaaldrich.comnih.govbldpharm.com These derivatives are exceptionally stable, crystalline solids that are compatible with chromatography and can be handled in air. sigmaaldrich.comnih.govbldpharm.com The MIDA ligand protects the boron center, rendering the boronate unreactive under standard cross-coupling conditions. sigmaaldrich.com
The key feature of MIDA boronates is their ability to undergo slow-release of the corresponding boronic acid under mild aqueous basic conditions. sigmaaldrich.comnih.gov This "slow-release" strategy allows for the use of otherwise unstable boronic acids in iterative cross-coupling reactions, enabling the synthesis of complex molecules. bldpharm.com A general method for the synthesis of 2-heterocyclic MIDA boronates involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures. nih.gov The MIDA ligand itself can be prepared on a large scale from inexpensive starting materials. nih.gov
The unique properties of MIDA boronates have made them valuable building blocks in natural product synthesis and materials science. bldpharm.comnih.gov
Carbon-Carbon Bond Forming Reactions
The primary application of this compound in synthetic chemistry is its participation in reactions that form new carbon-carbon bonds, providing a powerful tool for constructing complex molecular architectures.
The Suzuki-Miyaura reaction is one of the most important and widely practiced palladium-catalyzed cross-coupling reactions for forming C-C bonds. nih.govorganic-chemistry.org It typically involves the reaction of an organoboron compound, such as this compound, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reaction is valued for its broad substrate scope, high functional group tolerance, and relatively mild conditions. nih.govrsc.org
This compound is an effective coupling partner in Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl halides (Cl, Br, I) and pseudohalides (e.g., triflates). The presence of the nitrogen-rich pyridine core makes it a valuable reagent for synthesizing complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govorganic-chemistry.org Successful couplings have been reported for various nitrogen-containing heterocycles, including pyridines, pyrazoles, and indazoles, demonstrating the utility of this class of boronic acids. nih.govnih.gov The reaction allows for the construction of 3-aryl-4-methyl-5-nitropyridines and 3-heteroaryl-4-methyl-5-nitropyridines, which can be challenging to synthesize through other methods. nih.gov The reaction generally proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyridine-3-boronic acid | Aryl Sulfamate | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Good to Excellent | nih.gov |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-Bromoquinoline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | ~90 | nih.gov |
| 2-Methoxyphenylboronic acid | 3-Amino-2-chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 99 | organic-chemistry.org |
| Phenylboronic acid | 3-Chloroindazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 65 | nih.gov |
| Methylboronic acid | 5-Bromo-2-methoxypyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | >95 | rsc.org |
Stereoselectivity is a critical consideration in Suzuki-Miyaura couplings, particularly when using substrates with pre-existing stereocenters or geometric isomers. For instance, in couplings involving Z-alkenyl halides, the choice of ligand can dictate the stereochemical outcome, with some systems promoting retention of the double bond geometry while others lead to Z-to-E isomerization. organic-chemistry.orgresearchgate.net Studies have shown that catalysts with bulky ligands can influence the reaction pathway, sometimes leading to inversion of configuration. beilstein-journals.org While this compound itself is achiral, its reactions with chiral or geometrically defined halides would be subject to these stereochemical influences.
Chemoselectivity is also paramount, given the multiple functional groups on the molecule. The nitro group is generally stable under typical Suzuki-Miyaura conditions. However, the pyridine nitrogen can potentially coordinate to the palladium center, which can sometimes inhibit catalysis, a known issue with nitrogen-rich heterocycles. organic-chemistry.org The use of specialized ligands and conditions can overcome this inhibition. nih.govorganic-chemistry.org Furthermore, in substrates with multiple reactive sites, such as a nitro group, an anilide, and an aryl bromide, palladium-catalyzed coupling chemoselectively occurs at the aryl bromide position, demonstrating the high selectivity of the Suzuki reaction. nih.gov This contrasts with other catalytic systems where the nitro group can be the site of reaction. nih.gov
The efficiency and scope of the Suzuki-Miyaura coupling are profoundly influenced by the choice of ligand and base. libretexts.org For challenging substrates like heteroaryl chlorides and nitrogen-rich heterocycles, bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, and RuPhos are often employed to promote efficient oxidative addition and reductive elimination steps. nih.govorganic-chemistry.orgrsc.org The ligand not only stabilizes the palladium catalyst but also influences its reactivity and selectivity. organic-chemistry.orgresearchgate.net
The base is essential for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.org Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can affect reaction rates and yields, with stronger bases or specific base-solvent combinations sometimes required for less reactive substrates. organic-chemistry.orgnih.gov For instance, K₃PO₄ is frequently used for coupling heteroaryl halides, while NaO-t-Bu in ethanol (B145695) has been shown to enhance conversion in specific cases. nih.govorganic-chemistry.org
| Ligand | Base | Substrate Type | Key Observation | Reference |
|---|---|---|---|---|
| SPhos / XPhos | K₃PO₄ | Nitrogen-rich heterocycles (indazoles, pyridines) | High yields, overcomes catalyst inhibition by N-heterocycles. | nih.govorganic-chemistry.org |
| Pd(P(o-Tol)₃)₂ | NaO-t-Bu | Z-alkenyl halides | Excellent retention of Z-olefin geometry. | organic-chemistry.org |
| PCy₃ | K₃PO₄ | Aryl/Heteroaryl chlorides | Effective for less reactive chloride substrates. | nih.gov |
| Pd(dppf)Cl₂ | KF | β-enamido triflates | Promotes inversion of double bond configuration. | beilstein-journals.org |
| RuPhos | K₃PO₄ | (Bromo)methoxypyridines | Nearly quantitative yields in methylation reactions. | rsc.org |
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important cross-coupling reactions, enabling the formation of bonds other than carbon-carbon.
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed method for forming aryl carbon-heteroatom bonds, specifically C-N and C-O bonds. organic-chemistry.orgalfa-chemistry.com This reaction typically couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol (B47542). organic-chemistry.org A key advantage of the Chan-Lam coupling is its ability to be performed under mild conditions, often at room temperature and open to the air, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgalfa-chemistry.com
For this compound, this methodology opens pathways to synthesize N-aryl and O-aryl derivatives. It can be coupled with various amines, anilines, amides, and phenols to form the corresponding C-N and C-O linked products. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, often in the presence of a ligand and a base. nih.govrsc.org The pyridine nitrogen within the this compound itself presents an intriguing possibility for intramolecular or intermolecular C-N coupling, a reaction observed in other nitrogen-containing heterocycles like imidazoles and hydantoins. nih.govorganic-chemistry.org This reactivity allows for the synthesis of diverse heterocyclic structures that would otherwise be difficult to access. researchgate.net
| Nucleophile | Bond Formed | Copper Source | Ligand/Base | Key Features | Reference |
|---|---|---|---|---|---|
| Amines, Anilines | C-N | Cu(OAc)₂ | Pyridine, 2,6-Lutidine | Broad scope for primary and secondary amines. | organic-chemistry.orgrsc.org |
| Imidazoles, Azoles | C-N | Cu(II) salts | Phenanthroline-based ligands / K₂CO₃ | Effective for N-arylation of heterocycles. | nih.govresearchgate.net |
| Phenols, Alcohols | C-O | Cu(OAc)₂ | Often base-free or with mild base | Mild conditions for ether synthesis. | organic-chemistry.orgalfa-chemistry.com |
| Hydantoins | C-N | CuF₂ | Ligand- and base-free (in MeOH) | High regioselectivity for N3-arylation. | organic-chemistry.org |
| Amides, Carbamates | C-N | Cu(OAc)₂ | DMAP (catalytic) | Tolerates a variety of functional groups. | organic-chemistry.orgresearchgate.net |
Other Cross-Coupling Methodologies
Liebeskind-Srogl and Sonogashira/Stille Coupling Analogues
The Liebeskind-Srogl coupling is a powerful carbon-carbon bond-forming reaction that utilizes a thioester and a boronic acid, typically mediated by a palladium catalyst and a stoichiometric copper(I) cocatalyst. wikiwand.comwikipedia.org This reaction is valued for its mild, non-basic conditions and high specificity for thioorganic compounds. nih.gov The transformation involves the oxidative addition of a palladium(0) complex into the carbon-sulfur bond of the thioester, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield a ketone. wikiwand.com While the Liebeskind-Srogl coupling has been employed in the total synthesis of complex natural products, its success can be highly dependent on the electronic nature of the boronic acid partner. wikipedia.orgnih.gov Studies have shown that nitrogen-containing heteroaromatic boronic acids can be problematic substrates under certain conditions, sometimes leading to complex reaction mixtures and low yields. nih.gov
The Sonogashira and Stille couplings are fundamental reactions in organic synthesis for the formation of carbon-carbon bonds. The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, a process catalyzed by palladium and copper complexes. researchgate.net Research has documented the synthesis of substituted 5-nitro-2-ethynylpyridines via the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes. researchgate.net This indicates that the nitropyridine scaffold is compatible with Sonogashira conditions, suggesting the potential utility of this compound in analogous Suzuki-Miyaura couplings, which are mechanistically related. A one-pot tandem Sonogashira coupling/cycloisomerization process has also been developed to access 2-heterocyclic boronic acid MIDA esters, highlighting the integration of boronic acid chemistry with alkyne couplings. researchgate.net
Conjugate Additions and Electrophilic Allyl Shifts
Detailed research findings specifically documenting the participation of this compound in conjugate addition reactions or electrophilic allyl shifts are not extensively reported in the current chemical literature. The typical role of arylboronic acids in catalysis and cross-coupling reactions does not preclude their involvement in such transformations, but specific methodologies tailored for this substrate have yet to be characterized.
Carbon-Heteroatom Bond Forming Reactions
Reductive C-N Cross-Coupling with Nitroarenes
A significant advancement in C-N bond formation is the development of transition-metal-free reductive cross-coupling reactions between boronic acids and nitroarenes. organic-chemistry.orgnih.gov This methodology employs a small-ring organophosphorus-based catalyst, such as 1,2,2,3,4,4-hexamethylphosphetane, which operates via a P(III)/P(V)=O redox cycle, and a terminal hydrosilane reductant like phenylsilane. organic-chemistry.orgnih.govscientificupdate.com The reaction drives the intermolecular coupling of a nitroarene with a boronic acid to form a secondary amine, offering a distinct and complementary approach to traditional metal-catalyzed methods like the Buchwald-Hartwig coupling. organic-chemistry.orgscientificupdate.com
The reaction scope is broad, accommodating both arylboronic and alkylboronic acids for the construction of Csp²–N and Csp³–N bonds, respectively. nih.gov Optimization studies have shown that nonpolar solvents such as m-xylene (B151644) are effective, and the reaction exhibits high functional group tolerance. organic-chemistry.org Notably, the process is often favored by electron-deficient nitroarenes and electron-rich boronic acids. organic-chemistry.orgscientificupdate.com Given that this compound itself contains an electron-withdrawing nitro group, its performance in this specific role as the boronic acid partner would be subject to the specific electronic demands of the chosen nitroarene coupling partner and the phosphorus-based catalyst system. The general success with various heteroarylboronic acids suggests the applicability of this method for creating novel diarylamine structures incorporating the 4-methyl-5-nitropyridin-3-yl moiety. nih.gov
| Nitroarene Partner | Boronic Acid Partner | Catalyst System | Product | Yield (%) |
| Nitrobenzene | Phenylboronic acid | Phosphetane Oxide / PhSiH₃ | Diphenylamine | 80 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Phosphetane Oxide / PhSiH₃ | 4-Chloro-N-(4-methoxyphenyl)aniline | 94 |
| 1-Nitro-4-(trifluorome thyl)benzene | Phenylboronic acid | Phosphetane Oxide / PhSiH₃ | N-Phenyl-4-(trifluoromethyl)aniline | 90 |
| 3-Nitrobenzonitrile | 4-Fluorophenylboronic acid | Phosphetane Oxide / PhSiH₃ | N-(4-Fluorophenyl)-3-aminobenzonitrile | 81 |
This table presents representative examples of the reductive C-N cross-coupling reaction from literature to illustrate the general methodology. organic-chemistry.orgnih.gov
Amidation Reactions via Boronic Acid Catalysis
Arylboronic acids, particularly those bearing electron-withdrawing substituents, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. ucl.ac.uk This transformation provides a valuable alternative to traditional methods that often require stoichiometric activating agents, generating significant waste. The catalytic cycle is thought to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. Mechanistic studies suggest that the catalysis may proceed through various pathways, potentially involving dimeric B-X-B motifs (where X = O or NR) that activate the carboxylic acid while delivering the amine. rsc.org
The catalytic activity of a boronic acid in amidation is correlated with its Lewis acidity. researchgate.net The presence of the strongly electron-withdrawing nitro group on the pyridine ring of this compound would significantly enhance the Lewis acidity of the boron center. Therefore, this compound is a prime candidate to serve as a highly active catalyst for direct amide synthesis, including for challenging or sterically hindered substrates.
| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield (%) |
| Benzoic acid | 4-Phenylbutylamine | 3,4,5-Trifluorophenylboronic acid | Toluene, reflux | >98 |
| Phenylacetic acid | 2-Aminopyridine | 2-Iodo-3,5-bis(trifluoromethyl)phenylboronic acid | Toluene, reflux | 91 |
| N-Boc-piperidine-4-carboxylic acid | 2-Aminopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux | 82 |
| Pivalic acid | 2-Aminopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux | 78 |
This table showcases examples of challenging amidation reactions catalyzed by various electron-deficient boronic acids, demonstrating the potential utility of similarly activated catalysts like this compound. researchgate.net
Enzymatic Conversions to Amines
A novel and highly selective method for the conversion of boronic acids to primary amines is offered by biocatalysis. nih.gov Researchers have engineered a protoglobin nitrene transferase that catalyzes the amination of a wide range of boronic acids using hydroxylamine (B1172632) as the nitrogen source. osti.govnih.gov This "new-to-nature" enzymatic reaction proceeds under ambient conditions with low enzyme loading, producing the corresponding aniline (B41778) from an aryl boronic acid with only water and boric acid as byproducts. osti.gov
The reaction demonstrates remarkable efficiency, with high yields and total turnover numbers (TTN) exceeding 4000 in some cases. nih.gov Importantly, the enzyme's substrate scope includes aryl boronic acids substituted with diverse electronic groups, including nitro substituents. nih.gov This establishes a clear and direct pathway for the conversion of this compound into its corresponding amine, 3-amino-4-methyl-5-nitropyridine. This enzymatic method is also effective for converting bench-stable boronic esters, which hydrolyze in situ. nih.gov For alkyl boronic acids, the transformation is stereospecific, offering a route to enantioenriched chiral amines not achievable with chemical catalysts. nih.govosti.gov
| Aryl Boronic Acid Substrate | Enzyme | Product | Yield (%) | TTN |
| 4-Nitrophenylboronic acid | Engineered Nitrene Transferase | 4-Nitroaniline | 99 | >4000 |
| 4-(Trifluoromethyl)phenylboronic acid | Engineered Nitrene Transferase | 4-(Trifluoromethyl)aniline | 99 | >4000 |
| 4-Cyanophenylboronic acid | Engineered Nitrene Transferase | 4-Aminobenzonitrile | 99 | >4000 |
| 4-Bromophenylboronic acid | Engineered Nitrene Transferase | 4-Bromoaniline | 98 | >4000 |
Data from studies on an engineered nitrene transferase, demonstrating high efficiency for converting electronically diverse aryl boronic acids, including nitro-substituted analogues, into anilines. osti.govnih.gov
Mechanistic Investigations and Computational Studies of 4 Methyl 5 Nitropyridin 3 Yl Boronic Acid Reactivity
Elucidation of Reaction Pathways in Transition Metal Catalysis
(4-Methyl-5-nitropyridin-3-yl)boronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds. rsc.orgwikipedia.org The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org
Transmetalation Mechanisms in Suzuki-Miyaura Coupling (Boronate vs. Oxo-Palladium Pathways)
The transmetalation step is a critical phase in the Suzuki-Miyaura coupling, where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. organic-chemistry.org This activation leads to the formation of a more nucleophilic boronate species, which facilitates the transfer of the aryl or heteroaryl group to the palladium complex. organic-chemistry.org
While the precise mechanism of transmetalation for this compound has not been specifically detailed in the available literature, two primary pathways are generally considered for boronic acids in Suzuki-Miyaura coupling: the boronate pathway and the oxo-palladium pathway.
In the boronate pathway , the base reacts with the boronic acid to form a tetracoordinate boronate species. This boronate is more nucleophilic and readily transfers its organic substituent to the palladium(II) complex.
The oxo-palladium pathway involves the formation of a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid to form a B-O-Pd linkage, which subsequently undergoes intramolecular transfer of the organic group from boron to palladium.
Computational and kinetic studies on related systems have shown that the operative pathway can be influenced by factors such as the specific boronic acid, the ligands on the palladium, and the solvent system employed. nih.gov For electron-deficient boronic acids, the electronic properties can significantly influence the rate and mechanism of transmetalation.
Oxidative Addition and Reductive Elimination Steps
The catalytic cycle commences with the oxidative addition of an organic halide to a palladium(0) complex. rsc.orgwikipedia.org This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a palladium(II) species and increasing the oxidation state and coordination number of the metal center. wikipedia.orgyoutube.com The reactivity of the organic halide in this step generally follows the order I > Br > Cl. libretexts.org
Following transmetalation, the final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. wikipedia.orgyoutube.com This step is favored by ligands that are sterically demanding and electron-donating, which help to bring the organic fragments into proximity for bond formation. nih.gov For reductive elimination to occur, the two organic groups must be situated in a cis orientation on the palladium center. libretexts.org
Role of Ligands and Solvents
The choice of ligands and solvents plays a crucial role in the efficiency and outcome of the Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net Ligands, typically phosphines, stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction. libretexts.org Bulky and electron-rich ligands are known to promote both the oxidative addition and reductive elimination steps. nih.gov For instance, the use of specific phosphine (B1218219) ligands can be critical when coupling less reactive substrates like aryl chlorides. libretexts.org
The solvent influences the solubility of the reactants and reagents, the rate of the reaction, and can participate in the catalytic cycle. researchgate.netmdpi.com The choice of solvent can impact the formation of byproducts. For example, in some cases, the use of ether solvents has been shown to increase the formation of phenylated byproducts derived from phosphorus ligands, while solvents like methanol (B129727) or DMSO can suppress this side reaction. researchgate.net The base used in the reaction is also a critical parameter, with common choices including carbonates, phosphates, and hydroxides. mdpi.com
Protodeboronation Pathways and Stability Studies
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common undesired side reaction for boronic acids. wikipedia.org The stability of this compound is a key consideration for its storage and use in synthesis.
Acid, Base, and Self-Catalyzed Protodeboronation
The protodeboronation of arylboronic acids can be catalyzed by acid, base, or can be self-catalyzed. core.ac.uked.ac.uk
Acid-catalyzed protodeboronation generally involves the protonation of the boronic acid, making the carbon-boron bond more susceptible to cleavage. rsc.orgrsc.org However, for highly electron-deficient arylboronic acids, the susceptibility to acid-catalyzed protodeboronation is often negligible. core.ac.uk
Base-catalyzed protodeboronation proceeds through the formation of the corresponding boronate, which then reacts with a proton source, such as water. wikipedia.orgacs.org The rate of this process is pH-dependent. ed.ac.ukacs.orgnih.gov
Self-catalyzed protodeboronation can occur when both the boronic acid and its corresponding boronate are present in significant concentrations, typically at a pH close to the pKa of the boronic acid. ed.ac.ukacs.orgnih.gov
For pyridylboronic acids, the position of the boronic acid group on the pyridine (B92270) ring is a critical determinant of stability. 3- and 4-pyridylboronic acids are generally found to be significantly more stable towards protodeboronation than their 2-pyridyl counterparts. ed.ac.ukacs.orgnih.govarkat-usa.orgresearchgate.net Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation. acs.orgnih.govresearchgate.net
Influence of Substituent Effects and Boronic Ester Formation on Stability
A widely used strategy to enhance the stability of boronic acids and suppress protodeboronation is their conversion to boronic esters . arkat-usa.orgwikipedia.org Cyclic boronic esters, such as those formed with pinacol (B44631) (dioxaborolanes) or other diols, are generally more stable towards hydrolysis and protodeboronation than the corresponding free boronic acids. nih.govresearchgate.net This increased stability is attributed to the protection of the boron center from attack by water and other reagents. researchgate.net The use of boronic esters like MIDA (N-methyliminodiacetic acid) boronates can also provide a "slow release" of the boronic acid under the reaction conditions, which can be beneficial for minimizing decomposition. wikipedia.org
In Situ Spectroscopic Studies
Real-time analysis of reacting systems using spectroscopic techniques allows for the direct observation of intermediates, the tracking of reactant consumption and product formation, and the elucidation of reaction kinetics. For a substituted pyridylboronic acid, these studies are crucial for understanding its speciation in solution and identifying key transient molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying boronic acid chemistry in solution. researchgate.net ¹¹B NMR, in particular, offers direct insight into the environment of the boron nucleus, which is the reactive center of the molecule. researchgate.netnsf.gov
The hybridization state of the boron atom dramatically influences its ¹¹B NMR chemical shift. Trigonal planar (sp²-hybridized) boronic acids typically resonate at a lower field (e.g., ~30 ppm), while the formation of a tetrahedral (sp³-hybridized) boronate species, upon reaction with a Lewis base like a hydroxide (B78521) or an alcohol, results in a characteristic upfield shift in the spectrum. sdsu.edunih.gov This clear distinction allows for precise monitoring of the equilibrium between the boronic acid and its corresponding boronate anion or ester. nsf.govnih.gov
Kinetic studies using NMR can track the concentration of reactants and products over time, enabling the determination of reaction rates and orders. For this compound, ¹¹B NMR can be employed to monitor its consumption during a cross-coupling reaction, such as the Suzuki-Miyaura coupling. The rate of disappearance of the boronic acid signal and the appearance of signals corresponding to boron-containing by-products can provide a detailed kinetic profile of the transmetalation step. researchgate.net Furthermore, pKa assignment can be performed using ¹¹B NMR spectroscopy, which is critical as the acidity of both the boron center and the pyridine moiety influences reactivity. elsevierpure.comresearchgate.net For instance, studies on 3-pyridylboronic acid have shown that the boron center possesses strong acidity, a factor that is modulated by substituents on the pyridine ring. elsevierpure.com
While not directly applicable to the title compound unless a fluorine-containing reaction partner is used, ¹⁹F NMR is another valuable technique for kinetic analysis in related systems. rsc.org It allows for the study of reactions involving fluorinated reagents with high sensitivity and a wide chemical shift range, providing an uncluttered spectral window for monitoring reaction progress. acs.org
Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) | Significance |
| Arylboronic Acid (ArB(OH)₂) | sp² | ~27-33 | Indicates the neutral, trigonal planar form of the reagent. sdsu.eduacs.org |
| Boronate Ester (ArB(OR)₂) | sp² | ~27-33 | Similar to boronic acids, indicates the ester form. sdsu.eduacs.org |
| Boronate Anion ([ArB(OH)₃]⁻) | sp³ | ~3-10 | Signals the formation of the tetrahedral, negatively charged species, crucial for transmetalation. nsf.govnih.gov |
| Boroxine (B1236090) ((ArBO)₃) | sp² | ~33 | Represents the cyclic anhydride, a common dehydration product of boronic acids. sdsu.edu |
This table is generated based on general data for arylboronic acids and their derivatives and is for illustrative purposes.
Infrared (IR) spectroscopy and mass spectrometry (MS) are indispensable for identifying transient intermediates that may not be observable by NMR. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and changes in bonding during a reaction. The vibrational characteristics of the B-O and O-H bonds in boronic acids give rise to distinct IR bands. acs.orgsci-hub.st The transformation of a boronic acid into a boronate ester or a boroxine can be tracked by the appearance and disappearance of characteristic peaks. researchgate.net For example, the self-condensation of boronic acids to form boroxines can be monitored by the emergence of diagnostic boroxine vibrations. researchgate.net In situ IR studies can provide evidence for the formation of intermediates in catalytic cycles, complementing data from other spectroscopic methods. digitellinc.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a premier technique for detecting charged intermediates in catalytic reactions, even at very low concentrations. nih.gov In the context of a Suzuki-Miyaura coupling involving this compound, ESI-MS could potentially identify key palladium-containing intermediates, such as the oxidative addition complex [Ar-Pd-L₂]⁺ or the transmetalation intermediate involving the boronate. nih.gov By monitoring the evolution of ion signals corresponding to reactants, intermediates, and products over time, a detailed mechanistic picture can be constructed. nih.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental studies, providing detailed insights into reaction pathways, transition state structures, and the electronic factors that control reactivity. researchgate.netmorressier.com
DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com For reactions like the Suzuki-Miyaura coupling, DFT can elucidate the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination. rsc.org
Calculations can determine the activation energy for crucial steps, such as the breaking of the C-B bond during transmetalation, which is often the rate-determining step. nih.gov For example, DFT studies on palladium-catalyzed couplings have quantified the energy barriers for each stage of the catalytic cycle, providing a theoretical framework to understand experimental observations. rsc.orgnih.gov These computational models can investigate different proposed mechanisms, such as concerted versus stepwise pathways for transmetalation, and determine the most energetically favorable route. rsc.org
Table 2: Illustrative DFT-Calculated Parameters for Suzuki-Miyaura Reaction Steps
| Reaction Step | Species Involved | Key Transformation | Typical Calculated Parameter |
| Oxidative Addition | Aryl Halide, Pd(0) Complex | C-X bond cleavage, Pd-C bond formation | Activation Energy (e.g., 2-10 kcal/mol) nih.gov |
| Transmetalation | Pd-Aryl Complex, Boronate | C-B bond cleavage, Pd-C bond formation | Activation Energy (e.g., ~15-37 kcal/mol) nih.gov |
| Reductive Elimination | Diaryl-Pd Complex | C-C bond formation | Activation Energy (e.g., ~14 kcal/mol) nih.gov |
This table contains representative data from DFT studies on general Suzuki-Miyaura reactions and serves as an example of the types of parameters that can be calculated.
The reactivity of this compound is profoundly influenced by the electronic and steric properties of its methyl and nitro substituents.
Electronic Effects:
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both resonance (mesomeric) and inductive effects. This has several consequences. It increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate anion—a key step for transmetalation. nih.gov However, strong electron-withdrawing groups can also enhance the rate of undesired side reactions, such as protodeboronation, especially under basic conditions. acs.orgnih.gov Studies on substituted arylboronic acids have shown a complex relationship where both electron-donating and strongly electron-withdrawing groups can accelerate protodeboronation, leading to a "V-shaped" Hammett plot. acs.orgnih.gov The electron-deficient nature of the pyridine ring, enhanced by the nitro group, also affects its interaction with the metal catalyst.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction. This can slightly counteract the electron-withdrawing effect of the nitro group and the pyridine ring nitrogen. In the context of Suzuki-Miyaura couplings, electron-donating groups on the boronic acid partner are often found to be favorable for achieving high yields. nih.gov
Steric Effects:
The methyl group is positioned ortho to the boronic acid functionality. While relatively small, it can exert some steric hindrance around the reaction center. This steric bulk could potentially influence the rate of transmetalation by affecting the approach of the boronic acid to the palladium complex. However, studies on other systems have shown that moderate steric hindrance does not always reduce reaction yields and can sometimes be beneficial. nih.gov
Computational models are adept at dissecting these effects. DFT calculations can quantify the impact of substituents on the charge distribution within the molecule, the stability of intermediates, and the energy of transition states, providing a rational basis for the observed reactivity patterns. mdpi.comrsc.org
Advanced Methodologies and Future Research Directions in 4 Methyl 5 Nitropyridin 3 Yl Boronic Acid Chemistry
Catalytic Strategies Beyond Palladium in Cross-Coupling
While palladium catalysis is the cornerstone of Suzuki-Miyaura cross-coupling, the development of alternative catalytic systems using more earth-abundant and economical metals like nickel and copper is a significant area of research. These alternative strategies can offer complementary reactivity, different substrate scope, and unique functional group tolerance.
Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often enabling transformations that are challenging for palladium, such as the activation of typically less reactive C-O and C-N bonds. udel.edu For a substrate like (4-Methyl-5-nitropyridin-3-yl)boronic acid, nickel-catalyzed methods open new avenues for coupling with a broader range of electrophiles.
Research has demonstrated that nickel catalysts, such as a combination of Ni(cod)₂ and PPh₂, can effectively couple boronic acids with chromene acetals under base-free conditions, proceeding through Csp³–O activation. organic-chemistry.org This is particularly relevant for the late-stage functionalization of complex molecules where the presence of strong bases might be detrimental. organic-chemistry.org Furthermore, nickel catalysts have been successfully employed for the arylation of amino acid-derived pyridinium (B92312) salts, highlighting their tolerance for nitrogen-containing heterocycles and other functional groups. udel.edu The use of inexpensive and stable nickel precatalysts, like [NiCl₂(dppp)], for the cross-coupling of phenols with a wide array of boronic acids, including heteroaromatic ones, further underscores the versatility of this approach. researchgate.net A notable advantage is the compatibility with unprotected amine groups and 2-heterocyclic boronic acids, which can be problematic under standard palladium conditions. researchgate.net
Recent advancements have also focused on the photocatalyzed Suzuki-Miyaura reaction using alkyl boronic acids under nickel catalysis, which proceeds without an external activator. rsc.org Mechanistic studies suggest a novel activation pathway involving a bromine radical transfer from the nickel complex to the boron atom, which could be applicable to the pyridine (B92270) ring of the title compound. rsc.org
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions Relevant to Pyridine Boronic Acids This table is representative of general methodologies and not specific to this compound.
| Catalyst System | Coupling Partners | Key Features |
| Ni(cod)₂ / PPh₂ | Chromene acetals + Arylboronic acids | Base-free conditions; Csp³–O activation. organic-chemistry.org |
| [NiCl₂(dppp)] | Phenols + (Hetero)arylboronic acids | In situ phenol (B47542) activation; tolerant of NH₂ groups. researchgate.net |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans + Arylboronic acids | C-F bond activation; efficient at room temperature. beilstein-journals.org |
| Ni Catalyst / Photocatalyst | Alkyl boronic acids + Aryl halides | No external activator needed; radical mechanism. rsc.org |
Copper catalysis provides another cost-effective and versatile platform for cross-coupling reactions involving boronic acids. These transformations are particularly noted for their utility in forming C-N and C-S bonds. For this compound, the presence of the nitro group makes copper-catalyzed reactions especially pertinent, as methods for coupling nitroarenes have been developed.
A significant advancement is the direct, single-step synthesis of sulfonamides from heteroaryl boronic acids, amines, and sulfur dioxide, using a Cu(II) catalyst. acs.org This three-component reaction demonstrates broad functional group tolerance and allows for the incorporation of diverse drug fragments. acs.org Copper-catalyzed methods are also effective for the arylation of purine (B94841) nucleosides with boronic acids, creating novel scaffolds for drug discovery. researchgate.net
Furthermore, copper-catalyzed stereospecific cross-couplings of alkylboronic esters have been achieved by forming boron "ate" complexes, which then undergo transmetalation to copper. nih.gov This strategy allows for the coupling with a variety of electrophiles, including hydroxylamine (B1172632) esters, to form C-N bonds. nih.gov The mechanism of copper-catalyzed reactions, including the undesired homocoupling of boronic acids, has been studied in detail, providing insights into how to control the reaction outcomes. These studies suggest that the formation of bis-organocopper(III) complexes precedes the reductive elimination to form the desired product. nih.gov
Moving beyond transition metals, organocatalysis represents a distinct approach to activating boronic acids. Arylboronic acids themselves can act as catalysts, typically exploiting their Lewis acidity to activate substrates. nih.gov For instance, ortho-substituted arylboronic acids can catalyze cycloaddition reactions by activating unsaturated carboxylic acids. nih.gov While direct organocatalytic cross-coupling with this compound is not extensively documented, the principles of boronic acid catalysis could inspire new reaction designs.
A key mechanistic concept relevant to many cross-coupling reactions is the formation of "ate" complexes. A boronate ate complex is formed by the addition of a nucleophile (like an organolithium or hydroxide) to the trivalent boron atom of the boronic acid or ester, forming a tetracoordinate, anionic boron species. acs.orgcapes.gov.br This process increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the metal center (transmetalation) in the catalytic cycle. rsc.org The formation of such ate complexes is a crucial step in iron-catalyzed cross-coupling reactions as well. nih.gov Recent studies have shown that boron-ate complexes can act as chiral nucleophiles, reacting with a wide range of electrophiles with high stereocontrol, which opens up possibilities for asymmetric synthesis. acs.org Furthermore, radical-induced 1,2-migrations of boron ate complexes have emerged as a novel method for forming C-C bonds while retaining the valuable boron functionality. nih.gov
Flow Chemistry and Microdroplet Reaction Acceleration
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control for many chemical transformations, including Suzuki-Miyaura couplings. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. bcrec.id Continuous flow processes for biaryl synthesis using packed-bed reactors with supported palladium catalysts have been developed, demonstrating high efficiency and the ability to integrate purification steps like supercritical CO₂ extraction. rsc.orgresearchgate.net The use of Continuous Stirred Tank Reactors (CSTRs) has been shown to be effective for Suzuki-Miyaura reactions in challenging aqueous micellar conditions, even accommodating heterogeneous nanoparticle catalysts. rsc.org
A more recent and dramatic innovation is the use of microdroplets to accelerate reactions. Reactions involving boronic acids have been shown to be accelerated by three orders of magnitude when conducted in microdroplets compared to bulk solution, without the need for a catalyst. sigmaaldrich.com This acceleration is attributed to the unique environment at the air-liquid interface of the microdroplets, which can facilitate dehydration steps. sigmaaldrich.com This technique could be particularly transformative for the chemistry of this compound, potentially enabling rapid, catalyst-free syntheses.
Applications in Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is an ideal reagent for LSF, enabling the introduction of the 4-methyl-5-nitropyridinyl moiety onto a variety of molecular scaffolds.
The versatility of boronic acids in LSF is demonstrated by their use in visible-light-mediated sulfonylation via N-S bond activation, allowing for the synthesis of complex sulfones. acs.org Nickel-catalyzed cross-coupling of chromene acetals with boronic acids has been successfully applied to the late-stage modification of pharmaceuticals like loratadine. organic-chemistry.org Similarly, Rh(I)-catalyzed coupling of azides with arylboronic acids provides a neutral amination method suitable for derivatizing natural products and pharmaceutical intermediates. organic-chemistry.org The development of programmable and sequential functionalization strategies using bis-boronate reagents further highlights the potential for creating diverse structures from a single precursor. nih.gov
Development of Novel Boronic Acid Surrogates and Protecting Groups
Despite their utility, boronic acids can have drawbacks, such as a tendency to form cyclic trimeric anhydrides (boroxines) and potential instability under certain reaction conditions. chem-station.com To address these issues, various surrogates and protecting groups have been developed to mask the boronic acid functionality, enhancing stability, and allowing for controlled, sequential reactions. chem-station.comnih.gov
Organotrifluoroborates (R-BF₃K) are among the most popular and versatile boronic acid surrogates. sigmaaldrich.comwikipedia.org These crystalline salts are stable to air and moisture, less prone to protodeboronation, and can be stored indefinitely. sigmaaldrich.comchem-station.com They are considered protected forms of boronic acids and are thought to slowly hydrolyze in situ to the active boronic acid under coupling conditions, which can suppress unwanted side reactions. wikipedia.orgchem-station.com
Other widely used protecting groups form cyclic boronic esters or amides. Key examples include:
Pinacol (B44631) esters: These are very common, stable enough for purification by column chromatography, and can often be used directly in cross-coupling reactions. chem-station.com
MIDA (N-methyliminodiacetic acid) esters: These are highly stable to a range of conditions, including chromatography, but can be deprotected under mild aqueous basic conditions. nih.gov
1,8-Diaminonaphthalene (dan) amides: These are exceptionally stable due to the donation of electron density from the nitrogen lone pairs to the empty p-orbital of the boron atom. chem-station.comnih.gov
Diethanolamine (DEA) adducts: These form stable, crystalline solids that can be used directly in Suzuki couplings. youtube.com
The use of these protecting groups enables strategies like iterative cross-coupling, where a molecule with two different boron functionalities (e.g., a boronic acid and a MIDA boronate) can be coupled sequentially with different partners. nih.gov
Table 2: Common Boronic Acid Surrogates and Protecting Groups
| Surrogate/Protecting Group | Structure Type | Key Features |
| Organotrifluoroborate | Tetracoordinate borate (B1201080) salt | Highly stable, crystalline solids; slow release of boronic acid. sigmaaldrich.comwikipedia.orgchem-station.com |
| Pinacol Ester | Cyclic boronic ester | Good stability for purification; widely used in synthesis. chem-station.com |
| MIDA Ester | Tridentate boronate complex | Very stable; enables iterative cross-coupling. nih.govnih.gov |
| Diethanolamine Adduct | Tetracoordinate borate complex | Crystalline, air- and water-stable solids. youtube.com |
Integration with Chemoenzymatic Synthesis
The convergence of enzymatic catalysis and traditional organic synthesis, known as chemoenzymatic synthesis, offers unparalleled advantages in selectivity and efficiency under mild, aqueous conditions. nih.gov While boronic acids are prized for their versatility in chemical synthesis, their use in biocatalysis is an emerging field with significant potential. nih.govosti.gov Future research on this compound should focus on integrating enzymatic steps to achieve transformations that are challenging to accomplish with conventional chemical catalysts.
Promising avenues include the use of engineered enzymes that can directly modify the carbon-boron bond. For instance, engineered heme proteins, such as protoglobin nitrene transferases, have been developed to catalyze the amination of aryl boronic acids to their corresponding anilines with high yields, using simple hydroxylamine as the nitrogen source. nih.govosti.gov Applying such an enzyme to this compound could provide a direct, green route to (4-Methyl-5-nitropyridin-3-yl)amine, a valuable intermediate. Similarly, Baeyer-Villiger monooxygenases (BVMOs) are known to catalyze the oxidation of aryl boronic acids to phenols. nih.gov This enzymatic hydroxylation could be explored as a mild method for converting the title compound into 3-hydroxy-4-methyl-5-nitropyridine.
These enzymatic reactions often proceed via mechanisms distinct from chemical methods, such as the formation of a boronate complex with a catalytic flavin-hydroperoxide intermediate in BVMOs or an outer-sphere interaction with an iron-nitrene species in engineered transferases. nih.govosti.gov The substrate scope of these enzymes is continually expanding, and investigating their tolerance for the substituted pyridine ring of this compound is a logical and compelling next step.
| Enzyme Class | Transformation | Potential Product from this compound | Key Advantages | Reference |
|---|---|---|---|---|
| Engineered Nitrene Transferase | Boronic Acid → Amine | (4-Methyl-5-nitropyridin-3-yl)amine | High yield, uses hydroxylamine, mild aqueous conditions | nih.govosti.gov |
| Baeyer-Villiger Monooxygenase (BVMO) | Boronic Acid → Phenol/Alcohol | 3-Hydroxy-4-methyl-5-nitropyridine | High selectivity, environmentally benign oxidant (O₂) | nih.gov |
| Metallo-β-Lactamase-type proteins | Potential for C-B bond cleavage/formation | Various functionalized pyridines | Novel reactivity through covalent adduct formation | mdpi.com |
Exploration of Nitro Group Reactivity in Novel Transformations
The nitro group is one of the most powerful electron-withdrawing groups, and its presence on the pyridine ring at the 5-position profoundly influences the reactivity of this compound. This group significantly lowers the electron density of the aromatic core, making the molecule susceptible to a range of transformations that are not feasible on unsubstituted pyridines. nih.govwikipedia.org
A primary area of future research is the use of the nitro group to facilitate nucleophilic aromatic substitution (SNAr). While the boronic acid itself is the target for cross-coupling, the nitro group can activate other positions on the ring or even be displaced itself by potent nucleophiles under specific conditions. Studies on 2-styryl-3,5-dinitropyridines have shown that the nitro group at the 3-position can be selectively displaced by thiolate anions. mdpi.com Investigating similar SNAr reactions on this compound with various nucleophiles (e.g., alkoxides, amines) could yield a library of novel 5-substituted-4-methylpyridin-3-ylboronic acid derivatives.
Another exciting frontier is the use of the compound in "scrap and build" or ring transformation reactions. Electron-deficient nitro-pyridones have been shown to serve as substrates for three-component ring transformations (TCRT), where the pyridone ring is opened and re-closed with new components to form highly substituted nitroanilines or nitropyridines. nih.govresearchgate.net Given its electron-deficient nature, this compound could be explored as a novel substrate in similar ring-opening and cycloaddition cascades, potentially serving as a synthetic equivalent for unstable nitrated building blocks. nih.gov
Finally, the selective reduction of the nitro group offers a direct pathway to highly functionalized aminopyridines. Metal-catalyzed reductive C-N coupling reactions between nitroarenes and boronic acids have been developed, providing a route to secondary amines. nih.gov Applying these methodologies to the title compound, either intramolecularly or intermolecularly, could lead to novel heterocyclic systems. Standard reduction methods (e.g., using Fe/HCl, H₂/Pd-C) to convert the nitro group to an amine would yield (5-Amino-4-methylpyridin-3-yl)boronic acid, a trifunctional building block poised for orthogonal derivatization at the amine and boronic acid sites.
| Reaction Type | Reagents/Conditions | Transformation | Potential Application | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Thiolates, Alkoxides, Amines | Displacement of the nitro group by a nucleophile | Synthesis of 5-substituted-4-methylpyridines | mdpi.com |
| Reduction | Fe/HCl, SnCl₂, H₂/Pd-C | -NO₂ → -NH₂ | Access to aminopyridine boronic acids for further functionalization | nih.gov |
| Ring Transformation | Ketones, Ammonia/Amines | "Scrap and build" approach to new heterocycles | Synthesis of complex, polysubstituted nitroaromatics | nih.govresearchgate.net |
| Cycloaddition | Electron-rich dienes | Acts as a dienophile to form fused aza-heterocycles | Construction of novel bicyclic and polycyclic scaffolds | nih.gov |
Investigation of Regioselectivity and Ortho-Effects of Pyridyl Boronic Acids with Methyl and Nitro Substituents
The reactivity of the boronic acid at the C3 position is critically influenced by its neighbors: the methyl group at the C4 position (ortho) and the nitro group at the C5 position (meta). Understanding the interplay of the steric hindrance from the ortho-methyl group and the electronic influence of the meta-nitro group is essential for predicting and controlling the outcomes of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org
The ortho-methyl group exerts a significant steric effect, which can hinder the approach of the palladium catalyst and the coupling partner to the boronic acid. This steric bulk may necessitate the use of specialized ligands to facilitate efficient transmetalation and reductive elimination. For example, bulky, electron-rich phosphine (B1218219) ligands are often required to promote coupling at sterically congested centers. rsc.org A systematic study of various palladium catalysts and ligands in Suzuki couplings with this compound would be invaluable for defining optimal reaction conditions.
The meta-nitro group exerts a powerful electron-withdrawing effect. In pyridine, the nitrogen atom already deactivates the ring towards electrophilic substitution, making positions 2, 4, and 6 electron-poor. stackexchange.com The additional nitro group further deactivates the entire ring, which can slow the rate of oxidative addition if the coupling partner is an electron-poor halide. However, this electronic-deficiency can also be beneficial, as it may accelerate the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, the electron-withdrawing nature of both the ring nitrogen and the nitro group makes the boronic acid particularly susceptible to protodeboronation, a common side reaction, especially under aqueous basic conditions. nih.govresearchgate.net Future research should investigate reaction conditions (e.g., using anhydrous solvents, specific bases like KF or Cs₂CO₃) that minimize this decomposition pathway.
The combined influence of these substituents presents a unique case study in regioselectivity. If the compound were to be synthesized from a dihaloprecursor like 3,5-dibromo-4-methylpyridine, the relative reactivity of the two bromine atoms would be governed by these same electronic and steric factors, offering a challenging but insightful synthetic problem. Studies on dihalopyridines show that coupling often occurs preferentially at the more electrophilic carbon, a factor that would be heavily influenced by the directing effects of the methyl and future nitro groups. rsc.orgresearchgate.net
| Factor | Origin | Predicted Effect on this compound | Strategy for Investigation/Optimization | Reference |
|---|---|---|---|---|
| Steric Hindrance | ortho-Methyl group at C4 | May slow coupling rates; requires specific catalysts for high yield. | Screening of bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos). | rsc.org |
| Electronic Effect | meta-Nitro group at C5 and ring Nitrogen | Strongly electron-withdrawing; may accelerate transmetalation but increases risk of protodeboronation. | Use of anhydrous conditions and non-hydroxide bases (KF, Cs₂CO₃, K₃PO₄). | nih.govresearchgate.net |
| Protodeboronation | Instability of the C-B bond, enhanced by electron-withdrawing groups. | Potential for significant yield loss, especially in aqueous or protic media. | In-situ generation of the boronic acid or use of stabilizing esters (e.g., pinacol, MIDA). | researchgate.netresearchgate.net |
| Regioselectivity (in synthesis) | Differential reactivity of halo-precursors | Predicting the site of borylation in a dihalopyridine precursor. | Computational studies (charge density maps) and experimental validation. | rsc.orgresearchgate.net |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (4-Methyl-5-nitropyridin-3-yl)boronic acid?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyridine precursors. For example, halogenated pyridines (e.g., 3-bromo-4-methyl-5-nitropyridine) can react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis to introduce the boronic acid moiety. Key parameters include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.
- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
- Temperature : 80–100°C for 12–24 hours.
Post-synthesis, purification via silica gel chromatography or recrystallization is critical to isolate the boronic acid from boroxine byproducts .
Advanced: How can boroxine formation during MALDI-MS analysis of boronic acid derivatives be mitigated?
Answer:
Boronic acids undergo dehydration/trimerization to boroxines under MALDI-MS conditions, complicating spectral interpretation. To address this:
- Derivatization : Convert boronic acids to pinacol boronic esters prior to analysis. This stabilizes the compound and suppresses cyclization .
- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. DHB facilitates in situ esterification on the MALDI plate, enabling direct analysis without pre-treatment .
- MS/MS sequencing : For branched peptides with multiple boronic acid groups, collision-induced dissociation (CID) helps resolve complex fragmentation patterns .
Basic: What characterization techniques validate the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm substituent positions .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required).
- Mass spectrometry : ESI-MS or MALDI-MS (after derivatization) to confirm molecular weight .
Advanced: How do kinetic and thermodynamic properties of boronic acid-diol binding influence chemosensor design?
Answer:
- Thermodynamics : Binding constants (Ka) depend on diol stereochemistry (e.g., D-fructose > D-glucose).
- Kinetics : Stopped-flow studies reveal kon values (e.g., ~10³ M⁻¹s⁻¹ for fructose), which dictate response time. Fast equilibration (<10 seconds) is critical for real-time glucose sensors .
- pH dependence : Binding is optimal at pH > pKa of the boronic acid (typically pH 7.4–8.5). Adjusting substituents (e.g., electron-withdrawing groups) modulates pKa .
Advanced: What strategies enhance the selectivity of boronic acid-based glycoprotein capture systems?
Answer:
- Surface functionalization : Immobilize boronic acids (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) on carboxymethyl dextran-coated substrates to reduce non-specific interactions .
- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to weaken secondary electrostatic/hydrophobic interactions .
- Glycan specificity : Target terminal saccharides (e.g., sialic acid) over core glycans to improve diagnostic accuracy .
Advanced: How can computational methods guide the rational design of boronic acid-containing therapeutics?
Answer:
- Docking studies : Simulate interactions with enzyme active sites (e.g., proteasomes, HIV-1 protease) to optimize boronic acid positioning .
- QSAR modeling : Correlate substituent effects (e.g., nitro/methyl groups) with bioactivity (IC50) for anticancer or antimicrobial applications .
- Bioisosteric replacement : Substitute carbonyl groups in β-lactams with boronic acids to enhance enzyme inhibition .
Basic: What role does this compound play in Suzuki-Miyaura cross-coupling?
Answer:
As a boron nucleophile , it reacts with aryl/heteroaryl halides (e.g., bromides) to form biaryl linkages. Critical factors include:
- Catalyst : Pd(PPh3)4 or PdCl2(dppf).
- Base : K2CO3 or Cs2CO3 to deprotonate the boronic acid.
- Solvent : DMF or THF at reflux .
Advanced: How are boronic acids utilized as radical precursors in photoelectrochemical reactions?
Answer:
Under UV/visible light, boronic acids generate aryl radicals via single-electron transfer (SET) with photocatalysts (e.g., Ru(bpy)3²⁺). Applications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
